2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC16320256
Molecular Formula: C19H17BrClN3O3
Molecular Weight: 450.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrClN3O3 |
|---|---|
| Molecular Weight | 450.7 g/mol |
| IUPAC Name | 2-(2-bromophenoxy)-N-(5-chloro-2-hydroxy-1-propylindol-3-yl)iminoacetamide |
| Standard InChI | InChI=1S/C19H17BrClN3O3/c1-2-9-24-15-8-7-12(21)10-13(15)18(19(24)26)23-22-17(25)11-27-16-6-4-3-5-14(16)20/h3-8,10,26H,2,9,11H2,1H3 |
| Standard InChI Key | XWKSKMLABONJLC-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)COC3=CC=CC=C3Br |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the hydrazide class, characterized by a central acetohydrazide backbone (–NH–N–C(=O)–) functionalized with two distinct moieties:
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A 2-bromophenoxy group attached to the α-carbon of the acetohydrazide.
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An N'-acylhydrazone derived from a 5-chloro-2-oxo-1-propylindole-3-ylidene unit.
Molecular Formula and Weight
The molecular formula is C₂₁H₁₉BrClN₃O₃, with a molecular weight of 493.76 g/mol. Key structural features include:
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A bromine atom at the ortho position of the phenoxy group.
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A chlorine atom at the 5-position of the indole ring.
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A propyl substituent at the indole’s 1-position.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉BrClN₃O₃ |
| Molecular Weight (g/mol) | 493.76 |
| Key Functional Groups | Hydrazide, Indolylidene, Phenoxy |
The Z-configuration of the hydrazone bond (C=N) is stabilized by intramolecular hydrogen bonding between the hydrazide’s NH and the indole’s carbonyl oxygen .
Synthetic Pathways
Synthesis of 2-(2-Bromophenoxy)Acetohydrazide
The acetohydrazide precursor is synthesized via nucleophilic substitution and hydrazination:
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Etherification: 2-Bromophenol reacts with ethyl chloroacetate in alkaline conditions to form ethyl 2-(2-bromophenoxy)acetate .
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Hydrazinolysis: The ester is treated with hydrazine hydrate in methanol, yielding 2-(2-bromophenoxy)acetohydrazide (69% yield) .
Reaction Conditions:
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Solvent: Methanol
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Temperature: 20°C
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Duration: 1 hour
Formation of the Indolylidene Hydrazone
The final compound is obtained by condensing 2-(2-bromophenoxy)acetohydrazide with 5-chloro-2-oxo-1-propylindole-3-carbaldehyde under acidic catalysis (e.g., acetic acid). The reaction proceeds via:
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Nucleophilic attack by the hydrazide’s NH₂ on the aldehyde’s carbonyl carbon.
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Dehydration to form the hydrazone bond, with the Z-isomer favored due to steric and electronic effects .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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ν 3270 cm⁻¹: N–H stretching (hydrazide).
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ν 1665 cm⁻¹: C=O stretching (indole-2-one).
Biological Activity and Applications
Antimicrobial Properties
The compound’s chlorine and bromine atoms contribute to broad-spectrum antimicrobial activity:
Stability and Reactivity
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 250°C .
Hydrolytic Sensitivity
The hydrazone bond undergoes hydrolysis in acidic media (pH < 3), regenerating the aldehyde and hydrazide precursors .
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